molecular formula C5H8F3NO3S B3114554 2,2,2-trifluoro-N-(2-methylsulfonylethyl)acetamide CAS No. 202197-68-0

2,2,2-trifluoro-N-(2-methylsulfonylethyl)acetamide

Cat. No. B3114554
CAS RN: 202197-68-0
M. Wt: 219.18 g/mol
InChI Key: LHVCSRDYAQDDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-N-(2-methylsulfonylethyl)acetamide, also known as TMAEA, is a chemical compound with a wide range of applications in various fields of research and industry. It is a derivative of acetamide and is structurally classified as a fluorinated organic compound. It is a useful research chemical .


Molecular Structure Analysis

The molecular formula of 2,2,2-trifluoro-N-(2-methylsulfonylethyl)acetamide is C5H8F3NO3S . Its molecular weight is 219.18 g/mol .

Safety and Hazards

While specific safety and hazard data for 2,2,2-trifluoro-N-(2-methylsulfonylethyl)acetamide is not available, it’s important to handle all chemicals with care and use appropriate safety measures. It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,2,2-trifluoro-N-(2-methylsulfonylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO3S/c1-13(11,12)3-2-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVCSRDYAQDDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(2-methanesulfonylethyl)acetamide

Synthesis routes and methods

Procedure details

A solution of N-(2-methylthioethyl)trifluoroacetamide (19.0 g, 109.7 mmol) in methanol (200 ml) was cooled to 0° C. using an ice bath. A suspension of Oxone™ (2KHSO5.KHSO4.K2SO4) (74.19 g, 120.67 mmol) in water (100 ml) was added portionwise over 10 minutes, and the reaction was stirred at room temperature for 24 hours. The methanol was removed in vacuo, water (600 ml) was added and the mixture was extracted with dichloromethane (3×300 ml). The combined extracts were dried (MgSO4), and concentrated in vacuo to give the title compound as a white solid (12.42 g, 56.7 mmol, 52%); δH CDCl3 7.33 (1H,br s), 3.93 (2H,q), 3.31 (2H,t), 3.02 (3H,s).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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